Pivalaldehyde oxime

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Pivalaldehyde oxime can be synthesized through the reaction of pivalaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture at room temperature. The mixture is stirred for a couple of hours, and the product is isolated by extraction and purification .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same principles as laboratory synthesis but scaled up. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as advanced purification techniques to obtain high-purity products.

化学反応の分析

Types of Reactions: Pivalaldehyde oxime undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong nucleophiles under basic conditions.

Major Products Formed:

Oxidation: Formation of nitriles.

Reduction: Formation of amines.

Substitution: Formation of various substituted oximes depending on the nucleophile used.

科学的研究の応用

Industrial Applications

Synthesis of Nylon-6

Pivalaldehyde oxime is integral in the production of nylon-6 through its precursor caprolactam. This process involves large-scale chemical reactions that yield intermediates essential for material synthesis. The economic impact is significant, with nylon-6 production exceeding millions of tons annually.

Green Chemistry Initiatives

In an effort to minimize waste and pollution, this compound is utilized in green synthesis methods. These approaches often employ solventless conditions, which significantly reduce the environmental footprint associated with chemical processes. This aligns with sustainability goals in the chemical industry.

Analytical Chemistry

Metal Ion Detection

this compound serves as a reagent that reacts with metal ions to form metal carboxylates. This application aids in the detection and quantitative analysis of metal ions in various samples. The use of this compound has enhanced the accuracy and efficiency of metal ion detection methods, contributing to advancements in analytical chemistry.

Toxicology and Pharmacology

Antidotes for Organophosphate Poisoning

this compound plays a crucial role in synthesizing antidotes for organophosphate poisoning, a significant health threat causing numerous fatalities annually. The compound is used to create oxime-based reactivators that can reactivate acetylcholinesterase, an enzyme often inhibited by organophosphates. This application is vital for developing effective treatments against organophosphate toxicity.

Antibacterial Research

Oxime-based Cephalosporins

In the field of antibacterial research, derivatives of this compound are employed in the development of oxime-based cephalosporins, which are a class of β-lactam antibiotics known for their broad-spectrum antimicrobial activity. Notable FDA-approved drugs like cefuroxime and cefpodoxime are synthesized using this compound as an intermediate. This application has significantly improved efficacy against various bacterial pathogens.

Organic Synthesis

Multicomponent Crotylation Reactions

this compound is utilized in multicomponent crotylation reactions within organic synthesis. It facilitates the attack of O-methyl-substituted carboxenium ions by crotyl silane through an S(N)1-type reaction mechanism involving ionic intermediates. This application allows chemists to achieve precise control over the stereochemistry of synthesized molecules, enhancing synthetic organic chemistry practices.

Neuropharmacology

Synthesis of Sodium Channel Blockers

In neuropharmacology, this compound is involved in synthesizing α-hydroxy-α-phenylamides, which act as potent blockers of voltage-gated sodium channels. These compounds show promise in reducing prostate cancer by inhibiting abnormal cell activity. The incorporation of this compound as a key component in these small molecules highlights its potential therapeutic applications.

作用機序

The mechanism of action of pivalaldehyde oxime involves its ability to form stable complexes with various metal ions and enzymes. In the case of acetylcholinesterase reactivation, the oxime group interacts with the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity . This mechanism is crucial in counteracting the effects of organophosphate poisoning.

類似化合物との比較

- Acetaldehyde oxime

- Benzaldehyde oxime

- Cyclohexanone oxime

Comparison: Pivalaldehyde oxime is unique due to its bulky tert-butyl group, which imparts steric hindrance and influences its reactivity compared to other oximes. This steric effect can affect the compound’s ability to form complexes and participate in certain reactions, making it distinct from simpler oximes like acetaldehyde oxime or benzaldehyde oxime .

生物活性

Pivalaldehyde oxime, a derivative of pivaldehyde, is an organic compound characterized by the presence of an oxime functional group. This compound has garnered attention in various fields of research due to its notable biological activities. This article delves into the biological properties, mechanisms of action, and applications of this compound, supported by relevant case studies and data tables.

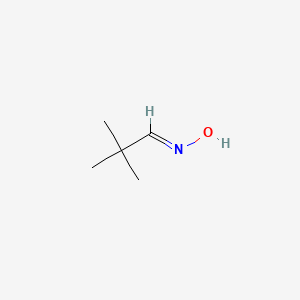

Chemical Structure and Properties

This compound (C5H11NO) is formed through the reaction of pivaldehyde with hydroxylamine. The structure includes a carbon chain with a terminal oxime group, which significantly influences its reactivity and biological interactions.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to its ability to form stable conjugates with biomolecules through oxime formation. This property is particularly useful in bioconjugation applications, where this compound can be employed to selectively label proteins or other biomolecules without disrupting their function.

Key Mechanisms:

- Bioorthogonal Reactions : this compound participates in bioorthogonal reactions, allowing for selective labeling in complex biological systems .

- Controlled Release : The reversibility of oxime formation enables controlled release mechanisms for drug delivery systems .

Biological Activities

This compound exhibits a range of biological activities, which are summarized in the following table:

Case Studies

- Antibacterial Activity : A study investigated the antibacterial effects of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting potential as a lead compound for antibiotic development .

- Antifungal Properties : Research on the antifungal activity of this compound derivatives revealed effective inhibition against Candida albicans. The mechanism was attributed to disruption of fungal cell membrane integrity .

- Antineoplastic Applications : In vitro studies demonstrated that this compound derivatives could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents. The compounds were shown to activate caspase pathways, leading to programmed cell death .

Stability and Reactivity

The stability of this compound under physiological conditions is crucial for its application in biological systems. Research indicates that the compound maintains stability across a range of pH levels, making it suitable for various biochemical environments . Additionally, its hydrolytic stability compared to hydrazones makes it a preferred choice for bioconjugation applications .

特性

IUPAC Name |

(NE)-N-(2,2-dimethylpropylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2,3)4-6-7/h4,7H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFVJAZWSLPDEP-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-91-2 | |

| Record name | Propanal, 2,2-dimethyl-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。